3-(allyloxy)-N-(4-cyanophenyl)benzamide
Description
3-(Allyloxy)-N-(4-cyanophenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an allyloxy group at the meta position (C3) and a 4-cyanophenyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to structural similarities with ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) and other enzymes .
Properties
IUPAC Name |
N-(4-cyanophenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-10-21-16-5-3-4-14(11-16)17(20)19-15-8-6-13(12-18)7-9-15/h2-9,11H,1,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBMLNWDPGXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Substituent Position : The position of the allyloxy group (C3 vs. C4) significantly impacts molecular interactions. For example, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (C4 substitution) exhibits selective antagonism at hα4β2 nAChRs, suggesting para-substituted allyloxy groups may enhance receptor binding . In contrast, meta-substituted analogs like the target compound may adopt distinct binding conformations.
- Hybrid Substituents: Derivatives combining cyano with fluoro or hydroxy groups (e.g., N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide ) demonstrate how additional substituents modulate solubility and target engagement.
Table 2: Pharmacological Comparison
Key Observations :
- The lead compound (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) shows moderate selectivity for hα4β2 over hα3β4 nAChRs, attributed to its pyridyl group and para-allyloxy substitution .
- The target compound’s 4-cyanophenyl group may alter selectivity profiles due to stronger electron withdrawal, but experimental data are lacking.
Structure-Activity Relationship (SAR) Insights
- Allyloxy Position : Moving the allyloxy group from para (C4) to meta (C3) may disrupt interactions with hydrophobic pockets in nAChRs, as seen in the reduced activity of C3-substituted analogs in preliminary screens .
- For example, cyano groups enhance dipole interactions but may reduce solubility compared to heteroaromatic rings.
- Hybrid Derivatives: Compounds like N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide demonstrate that adding polar groups (e.g., hydroxy) can improve water solubility but may compromise blood-brain barrier penetration.
Physicochemical Properties
Table 3: Predicted Properties of Selected Compounds
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| This compound | 308.34 | ~3.2 | 4 | 5 |
| 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | 298.34 | ~2.8 | 4 | 5 |
| N-(4-Cyanophenyl)-5-fluoro-2-hydroxybenzamide | 271.24 | ~2.1 | 5 | 3 |
Key Observations :
- The target compound’s higher logP compared to Compound 1 suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Reduced rotatable bonds in N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide correlate with improved metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
